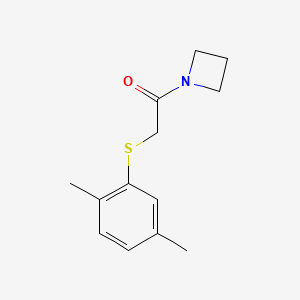
1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as ABE, and it is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of ABE is not fully understood. However, it has been suggested that ABE inhibits the activity of certain enzymes that are involved in inflammation and cancer cell growth. ABE has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
ABE has been shown to have both biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. ABE has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. In addition, ABE has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the advantages of using ABE in lab experiments is its low toxicity. ABE has been found to be relatively safe even at high doses. Another advantage is its solubility in organic solvents, which makes it easy to use in various experiments. However, one limitation of using ABE is its limited availability. ABE is not commercially available, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for research on ABE. One area of research is the development of more efficient synthesis methods for ABE. Another area of research is the investigation of the potential use of ABE in the treatment of various diseases such as cancer, arthritis, and other inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of ABE and its effects on the human body.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has potential applications in various fields. Its synthesis method involves the reaction of 1-(azetidin-1-yl)ethanone with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a catalyst. ABE has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Its mechanism of action is not fully understood, but it has been suggested that ABE inhibits the activity of certain enzymes that are involved in inflammation and cancer cell growth. ABE has both biochemical and physiological effects, and it is relatively safe to use even at high doses. However, its limited availability is a limitation for its use in lab experiments. Further research is needed to fully understand the potential applications of ABE in various fields.
合成方法
The synthesis of ABE involves the reaction of 1-(azetidin-1-yl)ethanone with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a catalyst. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure ABE.
科学研究应用
ABE has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. ABE has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-4-1-5-14)9-10-2-3-11-12(8-10)17-7-6-16-11/h2-3,8H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHRCEZIGOBRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)





![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)